molecular formula C21H32O4 B011888 Dendrillol 3 CAS No. 106019-61-8

Dendrillol 3

Cat. No. B011888
M. Wt: 348.5 g/mol
InChI Key: NDSKJQVANFOGQV-QYIRSJDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dendrillol 3 is a dendritic polymer that has gained significant attention in recent years due to its unique properties and potential applications in various fields. Dendritic polymers are highly branched macromolecules with a tree-like structure, which makes them ideal for use in drug delivery, catalysis, and other applications. Dendrillol 3, in particular, has shown promise in the field of scientific research due to its ability to encapsulate and deliver a wide range of molecules, including drugs, proteins, and DNA.

Scientific Research Applications

Drug Delivery Systems

  • Dendrimers like Dendrillol 3 offer promising scaffolds for drug delivery due to their high degree of branching, multivalency, and well-defined molecular weight. They have been used in the delivery of anticancer drugs and agents for therapies like boron neutron capture and photodynamic therapy (Gillies & Fréchet, 2005).
  • Their unique properties resembling biomolecules make them suitable for biological systems. Dendrimers have been applied in multivalent presentation of biological ligands for biospecific recognition, targeting, and inhibition (Boas & Heegaard, 2004).

Cardiovascular Disease Treatment

  • Dendrimers are increasingly used in cardiovascular research, particularly as carriers for drug and gene delivery, contrast agents, and as potential new drugs (Yu et al., 2015).

Diagnostic and Imaging Applications

  • As delivery vectors, dendrimers aid in drug delivery to disease sites while conserving active drug efficacy. They play a crucial role as high-contrast MRI imaging agents (Menjoge, Kannan, & Tomalia, 2010).

Biomedical Applications

  • Dendrimers like Dendrillol 3 have been utilized in glycodendrimers and peptide dendrimers, facilitating the understanding of carbohydrate-protein and protein-protein interactions. They are also significant in DNA- and drug-delivery systems (Cloninger, 2002).

Oncological Applications

  • Dendrimers have been used for therapeutic and diagnostic purposes in cancer treatment, including delivery of anti-neoplastic agents and therapies like neutron capture therapy, photodynamic therapy, and photothermal therapy (Wolinsky & Grinstaff, 2008).

Other Medical Applications

  • They have been explored as tools in antibacterial and antiviral treatment, and their use as antitumor agents is particularly noteworthy. Dendrimers also serve as scaffolds for presenting vaccine antigens (Noriega-Luna et al., 2014).

properties

CAS RN

106019-61-8

Product Name

Dendrillol 3

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

methyl (1S,4S,9S,10R,13R,14R)-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate

InChI

InChI=1S/C21H32O4/c1-19(2)9-5-10-20(3)14(19)8-11-21-12-25-18(23)16(21)13(17(22)24-4)6-7-15(20)21/h13-16H,5-12H2,1-4H3/t13-,14+,15-,16+,20+,21+/m1/s1

InChI Key

NDSKJQVANFOGQV-QYIRSJDHSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@]34[C@@H]2CC[C@H]([C@H]3C(=O)OC4)C(=O)OC)(C)C

SMILES

CC1(CCCC2(C1CCC34C2CCC(C3C(=O)OC4)C(=O)OC)C)C

Canonical SMILES

CC1(CCCC2(C1CCC34C2CCC(C3C(=O)OC4)C(=O)OC)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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